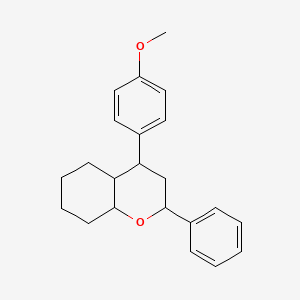
4-(p-Methoxyphenyl)-2-phenylhexahydrochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(p-Methoxyphenyl)-2-phenylhexahydrochroman: is an organic compound that belongs to the class of hexahydrochromans This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a hexahydrochroman ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Methoxyphenyl)-2-phenylhexahydrochroman typically involves the reaction of p-methoxyphenyl derivatives with phenyl derivatives under specific conditions. One common method involves the use of a palladium-catalyzed arylation reaction, where p-methoxyphenylboronic acid is reacted with a phenyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment can also enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(p-Methoxyphenyl)-2-phenylhexahydrochroman undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated or reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-(p-Methoxyphenyl)-2-phenylhexahydrochroman has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(p-Methoxyphenyl)-2-phenylhexahydrochroman involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects.
p-Methoxyfentanyl: A potent synthetic opioid analgesic.
Uniqueness
4-(p-Methoxyphenyl)-2-phenylhexahydrochroman is unique due to its specific structural features and the presence of both methoxyphenyl and phenyl groups. This combination imparts distinct chemical properties and potential applications that differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activities further highlight its uniqueness.
Propiedades
Número CAS |
82315-13-7 |
|---|---|
Fórmula molecular |
C22H26O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-2-phenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |
InChI |
InChI=1S/C22H26O2/c1-23-18-13-11-16(12-14-18)20-15-22(17-7-3-2-4-8-17)24-21-10-6-5-9-19(20)21/h2-4,7-8,11-14,19-22H,5-6,9-10,15H2,1H3 |
Clave InChI |
IUUCBDVFJIKBEQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(OC3C2CCCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















